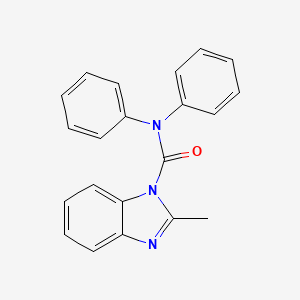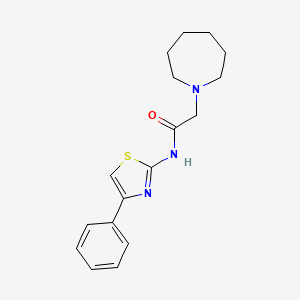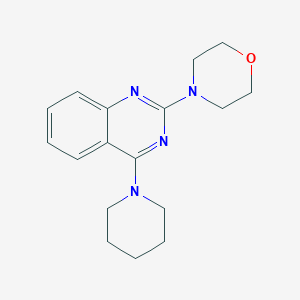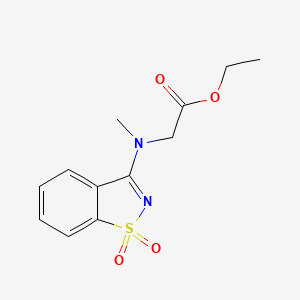![molecular formula C18H20O3 B5818021 methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)
methyl 4-[(4-isopropylphenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate, also known as IPPB, is a chemical compound used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate is not fully understood. Studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. methyl 4-[(4-isopropylphenoxy)methyl]benzoate may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have antifungal activity against certain species of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-[(4-isopropylphenoxy)methyl]benzoate in lab experiments is its potential therapeutic applications. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have anticancer, anti-inflammatory, and antifungal properties, making it a promising candidate for further research. However, one limitation is that the mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate is not fully understood, and further research is needed to elucidate its effects.
Orientations Futures
There are several future directions for research on methyl 4-[(4-isopropylphenoxy)methyl]benzoate. One area of interest is its potential as a treatment for neurodegenerative disorders. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential in humans. Another area of interest is the development of new synthetic methods for methyl 4-[(4-isopropylphenoxy)methyl]benzoate, which could improve its efficiency and reduce its cost. Finally, further studies are needed to fully understand the mechanism of action of methyl 4-[(4-isopropylphenoxy)methyl]benzoate and its effects on various biological systems.
Conclusion
In conclusion, methyl 4-[(4-isopropylphenoxy)methyl]benzoate is a chemical compound with potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 4-[(4-isopropylphenoxy)methyl]benzoate as a therapeutic agent.
Méthodes De Synthèse
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate can be synthesized through a multistep process starting with the reaction of 4-isopropylphenol with paraformaldehyde to form 4-(4-isopropylphenoxy)methylphenol. This intermediate is then reacted with methyl 4-bromobenzoate to form the final product, methyl 4-[(4-isopropylphenoxy)methyl]benzoate.
Applications De Recherche Scientifique
Methyl 4-[(4-isopropylphenoxy)methyl]benzoate has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antifungal properties. methyl 4-[(4-isopropylphenoxy)methyl]benzoate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 4-[(4-propan-2-ylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)15-8-10-17(11-9-15)21-12-14-4-6-16(7-5-14)18(19)20-3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWDPENGFWAKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)



![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)

![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)

![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)
